3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine
Overview
Description
3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine is a useful research compound. Its molecular formula is C12H22N2O and its molecular weight is 210.32 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of biological targets, but without specific information on “3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine”, it’s difficult to identify its primary targets.
Mode of Action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving the formation of hydrogen bonds or hydrophobic interactions .
Biochemical Pathways
Without specific information on the compound, it’s hard to say which biochemical pathways it might affect. Pyrrolidine derivatives have been found to be involved in a variety of biological processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrrolidine derivatives are generally well absorbed and distributed in the body due to their lipophilic nature . They can be metabolized by various enzymes, and excreted through the kidneys .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Pyrrolidine derivatives can have a variety of effects, ranging from inhibitory to stimulatory, depending on their specific targets .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. For example, certain pyrrolidine derivatives have been found to be more stable and active in acidic environments .
Biochemical Analysis
Biochemical Properties
3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the pyrrolidine ring in the compound is known to interact with carbonic anhydrase isoenzymes, which are involved in various physiological processes . These interactions can lead to inhibition or activation of the enzymes, thereby affecting the biochemical pathways they regulate.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds with pyrrolidine rings can affect the activity of cyclin-dependent kinases, which play a crucial role in cell cycle regulation . This modulation can lead to changes in cell proliferation and apoptosis, impacting overall cellular health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to enzyme active sites, leading to inhibition or activation of enzymatic activity. For example, the pyrrolidine ring can interact with the active site of carbonic anhydrase, altering its catalytic efficiency . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged enzyme inhibition and altered gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cell signaling pathways. At higher doses, toxic or adverse effects can occur, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting overall metabolic homeostasis . These interactions can lead to changes in metabolic flux, altering the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active transport mechanisms, facilitated by transporter proteins . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytosolic enzymes and metabolic pathways.
Properties
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-pyrrolidin-3-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-9-5-10(2)8-14(7-9)12(15)11-3-4-13-6-11/h9-11,13H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAPLLAFMGNNSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2CCNC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.